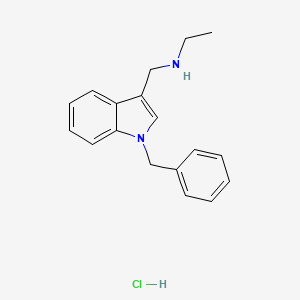![molecular formula C15H10N2O6 B12743506 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione CAS No. 120260-19-7](/img/structure/B12743506.png)
8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[73003,7]dodeca-1(9),3(7)-diene-6,10-dione is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
The synthesis of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione typically involves multi-step organic reactions. One common synthetic route includes the reaction of 4-nitrobenzaldehyde with a suitable diene precursor under specific conditions to form the desired tricyclic structure. The reaction conditions often involve the use of solvents like dioxane and catalysts to facilitate the formation of the tricyclic ring system . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.
Industry: It is used in the development of new materials with unique properties, such as high-energy density materials
Mecanismo De Acción
The mechanism of action of 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can modulate enzyme activity, interact with nucleic acids, and affect cellular signaling pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds to 8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione include:
2,12-diaryl-4-(arylmethyleneamino)-8-methyl-5,6,10,11,11-pentacyano-1,3,8-triazatricyclo[7,3,0,03,7]dodeca-4,6,9-trienes: These compounds share a similar tricyclic structure and are synthesized through similar reaction pathways.
Pyrrolo[2,3-f]indazole derivatives: These compounds also feature a tricyclic core and are studied for their biological activities.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical reactivity, which distinguishes it from other tricyclic compounds.
Propiedades
Número CAS |
120260-19-7 |
|---|---|
Fórmula molecular |
C15H10N2O6 |
Peso molecular |
314.25 g/mol |
Nombre IUPAC |
8-(4-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione |
InChI |
InChI=1S/C15H10N2O6/c18-14-12-9(5-22-14)16-10-6-23-15(19)13(10)11(12)7-1-3-8(4-2-7)17(20)21/h1-4,11,16H,5-6H2 |
Clave InChI |
SKQQRHDUZFLRLI-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(C(C3=C(N2)COC3=O)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



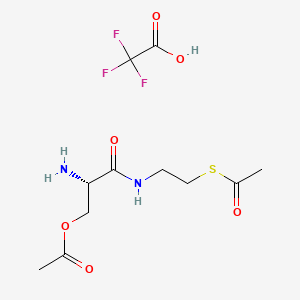
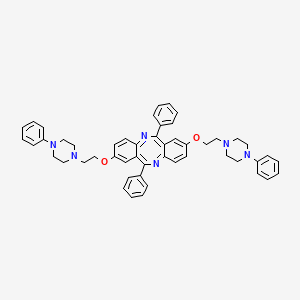
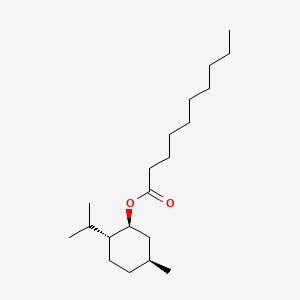
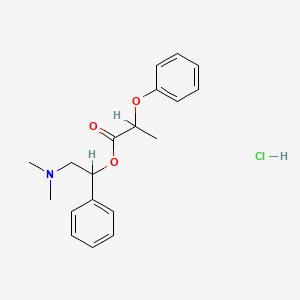
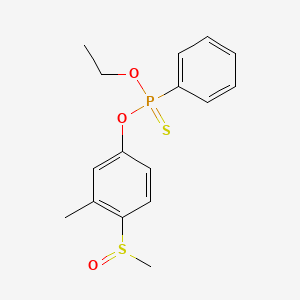
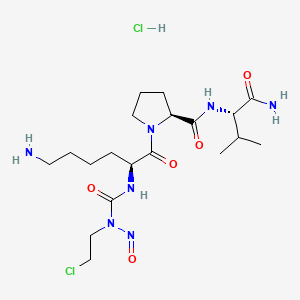
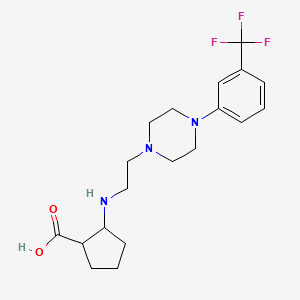
![4-butoxy-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]aniline;oxalic acid](/img/structure/B12743478.png)
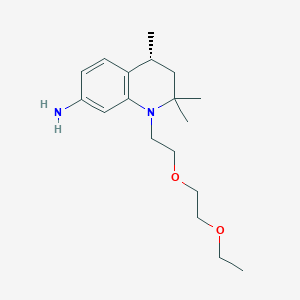

![oxalic acid;1-pyridin-2-yl-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B12743516.png)

